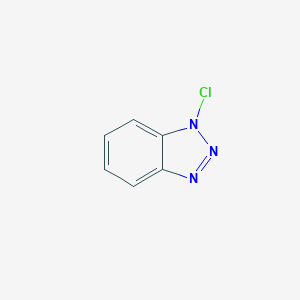

1-Chlorobenzotriazole

Descripción general

Descripción

1-Chlorobenzotriazole, also known as this compound, is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 186037. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

1-Chlorobenzotriazole (1-CBT) is a versatile synthetic auxiliary known for its unique set of physicochemical properties . It is primarily used in organic chemistry as a leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . Its primary targets are the molecules or structures it interacts with during these processes.

Mode of Action

1-CBT’s mode of action is largely determined by its four major properties . As an excellent leaving group, it can easily dissociate from a molecule, facilitating various chemical reactions . Its ability to act as an electron-donating or an electron-withdrawing group allows it to influence the electronic properties of other molecules . As an anion precursor, it can generate negatively charged species, and as a radical precursor, it can produce radical species .

Biochemical Pathways

1-CBT is often used in the synthesis of various heterocyclic and non-heterocyclic frameworks . Its unique properties make it an ideal synthetic auxiliary in organic chemistry, contributing to the synthesis of complex structures . .

Pharmacokinetics

Its physicochemical properties suggest that it may have significant synthetic potential

Result of Action

The result of 1-CBT’s action is largely dependent on its use. In organic synthesis, it can facilitate the formation of various complex structures . In oxidation reactions, it exhibits first-order kinetics . The specific molecular and cellular effects of 1-CBT’s action can vary widely depending on the context.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-CBT. This means that a substantial fraction of 1-CBT can reach surface water such as rivers and lakes . Additionally, its reactivity can be influenced by factors such as temperature and pH .

Actividad Biológica

1-Chlorobenzotriazole (BtCl) is an organohalogen compound with notable biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, highlighting its mechanisms, effects on different biological systems, and potential therapeutic applications.

This compound is a stable N-halo compound known for its electrophilic chlorine atom, which makes it an effective oxidizing agent. Its ability to oxidize alcohols to carbonyl compounds and facilitate various organic reactions positions it as a versatile reagent in synthetic chemistry . The oxidation reactions typically proceed via radical chain mechanisms, which can influence biological systems by altering the redox state of cellular components .

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that benzotriazole derivatives, including this compound, possess significant antimicrobial properties. For instance, benzotriazoles have demonstrated micromolar activity against Entamoeba histolytica, surpassing the efficacy of conventional treatments like metronidazole .

- Antiparasitic Effects : Research indicates that certain derivatives of benzotriazole exhibit antiparasitic activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed that these compounds could inhibit the growth of both epimastigote and trypomastigote forms of the parasite .

- Anticancer Potential : this compound has been evaluated for its anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms such as PARP-2 inhibition. Compounds derived from benzotriazole exhibited significant cytotoxicity against breast cancer cell lines MDA-MB-231 and MCF-7, with IC50 values indicating potent activity .

Case Study 1: Antiparasitic Activity

A study investigated the effects of N-benzenesulfonylbenzotriazole derivatives on Trypanosoma cruzi. The results showed a dose-dependent inhibition of parasite growth, with a significant reduction in epimastigote numbers at concentrations as low as 25 μg/mL. The derivative was particularly effective against trypomastigotes, achieving over 95% lethality at higher concentrations .

Case Study 2: Anticancer Activity

In a comparative study assessing various benzotriazole derivatives for anticancer activity, compounds such as 12 and 27 were identified as potent PARP-2 inhibitors with IC50 values lower than standard chemotherapeutics like sorafenib. These compounds induced cell cycle arrest at specific phases (G2/M and G1/S), leading to increased apoptosis rates in treated cell lines .

Data Table: Biological Activities of this compound Derivatives

Aplicaciones Científicas De Investigación

Oxidizing Agent in Organic Synthesis

1-Chlorobenzotriazole is recognized for its ability to selectively oxidize various functional groups under mild conditions.

Key Reactions:

- Alcohols to Carbonyl Compounds: CBT effectively oxidizes primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation. For example, cyclobutanol is converted to cyclobutanone with a yield of 72% .

- Hydrazines to Azo Compounds: It facilitates the oxidation of hydrazines to azo compounds, achieving high yields. Ethyl quinoline-2-hydrozocarboxylate has been reported to convert to its corresponding azo compound in 96% yield .

- Sulfides to Sulfoxides: CBT selectively oxidizes sulfides to sulfoxides without producing sulfones, demonstrating its utility in sulfur chemistry .

Case Study: Oxidation of Chloramphenicol

A detailed study investigated the kinetics of chloramphenicol oxidation by CBT in a perchloric acid medium. The reaction showed first-order kinetics concerning CBT and zero-order with respect to chloramphenicol. This study highlighted the formation of complex products, including an aldehyde identified through IR spectroscopy .

Chlorination Reagent

CBT serves as a potent chlorinating agent, particularly in the synthesis of chlorinated derivatives of various organic compounds.

Applications:

- Chlorination of Indoles: CBT is utilized for the chlorination of indoles, converting them into chloroindolenines efficiently .

- Conversion of Sulfinamides: It facilitates the transformation of sulfinamides into sulfonimido chlorides, showcasing its effectiveness in nitrogen-containing compounds .

Environmental Applications

Recent studies have explored the use of CBT in environmental chemistry, particularly in the degradation of dyes.

Case Study: Oxidation of Fast Green FCF Dye

Ruthenium chloride-catalyzed oxidation of Fast Green FCF dye using CBT demonstrated effective color removal from aqueous solutions. The reaction followed pseudo-first-order kinetics, indicating its potential for wastewater treatment applications .

Mechanistic Insights

The mechanistic pathways involving CBT have been extensively studied, revealing insights into its reactive species and conditions under which it operates effectively.

Reactive Species:

In aqueous solutions, CBT can generate various oxidizing species depending on concentration and pH, including protonated forms that enhance its reactivity .

Data Tables

| Reaction Type | Substrate | Product | Yield (%) |

|---|---|---|---|

| Oxidation | Cyclobutanol | Cyclobutanone | 72 |

| Oxidation | Ethyl quinoline-2-hydrozocarboxylate | Azo compound | 96 |

| Chlorination | Indoles | Chloroindolenines | High |

| Oxidation | Fast Green FCF Dye | Degradation products | Effective |

Propiedades

IUPAC Name |

1-chlorobenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-10-6-4-2-1-3-5(6)8-9-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOGLHRUEYDAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175272 | |

| Record name | 1-Chloro-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21050-95-3 | |

| Record name | 1-Chlorobenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21050-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-benzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021050953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chlorobenzotriazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.140 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chlorobenzotriazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBS9UG92KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1-Chlorobenzotriazole interact with its targets and what are the downstream effects?

A1: this compound exhibits its reactivity through the positive-halogen character of its chlorine atom. [] This allows CBT to act as an electrophilic chlorine source or participate in single-electron transfer processes.

- Electrophilic Chlorination: CBT can directly chlorinate various substrates, including indole alkaloids, carbazole derivatives, and aromatic compounds. [, , ] This leads to the formation of chloro-substituted products, often with high regioselectivity.

- Oxidation: CBT efficiently oxidizes a range of functional groups, such as alcohols to aldehydes or ketones, [, ] sulfides to sulfoxides, [] and hydrazines to azo compounds. [] This reactivity stems from CBT's ability to abstract electrons from the substrate.

Q2: What is the evidence for the dual nature of this compound oxidations (involving both electron transfer and chlorine transfer)?

A2: Kinetic and product studies on the oxidation of 4-substituted N,N-dimethylbenzylamines by CBT provide evidence for a dual mechanism. [] While the predominant pathway involves a one-electron abstraction from the amine by CBT, followed by deprotonation of the aminium radical, a minor route involving direct chlorine transfer also exists. This is supported by the formation of both N,N-disubstituted aminoalkylbenzotriazoles and a product containing positive chlorine.

Q3: How does the reaction medium affect the reactivity of this compound?

A3: The reactivity of CBT is influenced by the reaction medium. For instance, the oxidation of cyclohexanol by CBT is faster in a higher percentage of acetic acid in the solvent mixture. [, ] This suggests that a more polar solvent favors the reaction, possibly by stabilizing the polar intermediates formed during the oxidation process. Similarly, chloride ions catalyze the oxidation of amino acids by CBT in perchloric acid, [] indicating a role for chloride ions in the reaction mechanism, potentially by facilitating chlorine transfer steps.

Q4: What is the molecular formula, weight, and available spectroscopic data for this compound?

A4:

- Spectroscopic Data: While the provided papers don't detail specific spectroscopic data, 1H and 13C NMR would be valuable tools for characterizing CBT. Mass spectrometry, particularly as demonstrated in the study highlighting reactions within the mass spectrometer source, can provide insights into CBT fragmentation and reactivity. []

Q5: How does the structure of this compound relate to its reactivity compared to similar compounds?

A5: The positive-halogen character of the chlorine atom in CBT is central to its reactivity. [] This is further supported by the observation that pentachlorobenzotriazole, with its enhanced electron-withdrawing chlorine substituents, exhibits greater reactivity than CBT. [] In contrast, replacing chlorine with bromine or iodine yields 1-bromo- and 1-iodobenzotriazole, respectively, which might have different reactivity profiles due to the varying electronegativity and steric effects of these halogens. []

Q6: Can you elaborate on the use of this compound in synthesizing unsymmetrical disulfides? What are the advantages of this method?

A6: CBT offers a mild and efficient one-pot method for synthesizing unsymmetrical disulfides. [, , ] The reaction proceeds by first reacting a thiol (R1SH) with CBT at low temperatures to form the corresponding sulfenyl benzotriazole (R1SBt) without significant formation of symmetrical disulfide. Subsequently, adding a second thiol (R2SH) to the reaction mixture leads to the formation of the desired unsymmetrical disulfide (R1SSR2). This method is advantageous because it avoids the use of harsh oxidizing agents and minimizes the formation of undesired symmetrical disulfides.

Q7: How is this compound utilized in the synthesis of carbodiimides?

A7: CBT can be used to synthesize carbodiimides from N,N'-disubstituted thioureas. [] The reaction is typically conducted in the presence of a base like pyridine or sodium hydroxide. This method provides a convenient route to carbodiimides, valuable reagents in organic synthesis.

Q8: Are there examples of this compound being used in the synthesis of heterocyclic compounds?

A8: Yes, CBT finds application in synthesizing heterocyclic compounds. For instance, it reacts with 4-(cyclohexen-1-yl)morpholine to form 6-(benzotriazol-1-yl)-6-(morpholin-4-yl)bicyclo[3.1.0]hexane, a bicyclic heterocycle. [] This demonstrates CBT's utility in constructing complex molecular architectures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.